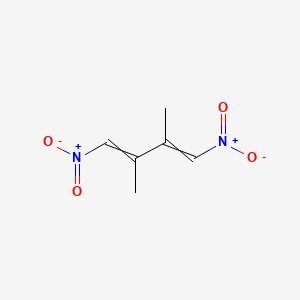
2,3-Dimethyl-1,4-dinitrobuta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-1,4-dinitrobuta-1,3-diene is an organic compound with the molecular formula C6H8N2O4 It is a derivative of butadiene, characterized by the presence of two nitro groups and two methyl groups attached to the butadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,4-dinitrobuta-1,3-diene typically involves the nitration of 2,3-dimethyl-1,3-butadiene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction conditions must be carefully monitored to ensure the selective formation of the dinitro compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The product is typically purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-1,4-dinitrobuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, yielding diamines.
Substitution: Halogenation and other substitution reactions can occur at the double bonds or the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Diamines with two amino groups replacing the nitro groups.
Substitution: Halogenated derivatives with chlorine or bromine atoms.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-1,4-dinitrobuta-1,3-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-1,4-dinitrobuta-1,3-diene involves its interaction with molecular targets through its nitro and diene functional groups. The nitro groups can participate in redox reactions, while the diene moiety can undergo cycloaddition reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simpler diene without nitro or methyl groups.
2,3-Dimethyl-1,3-butadiene: Lacks the nitro groups present in 2,3-Dimethyl-1,4-dinitrobuta-1,3-diene.
1,4-Dinitrobutadiene: Contains nitro groups but lacks the methyl groups.
Uniqueness
This compound is unique due to the combination of its nitro and methyl groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing nitro groups and electron-donating methyl groups creates a compound with versatile chemical behavior.
Propiedades
Número CAS |
922-34-9 |
|---|---|
Fórmula molecular |
C6H8N2O4 |
Peso molecular |
172.14 g/mol |
Nombre IUPAC |
2,3-dimethyl-1,4-dinitrobuta-1,3-diene |
InChI |
InChI=1S/C6H8N2O4/c1-5(3-7(9)10)6(2)4-8(11)12/h3-4H,1-2H3 |
Clave InChI |
GGDHTSMOXMEUSL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C[N+](=O)[O-])C(=C[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


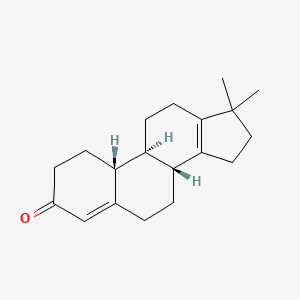
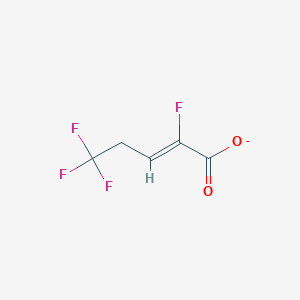
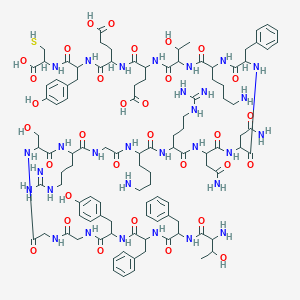


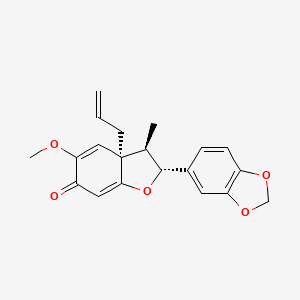
![(8R,9S,10R,13S,14S,15S,17S)-15-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751669.png)

![2-(3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethan-1-one](/img/structure/B14751678.png)
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14751683.png)
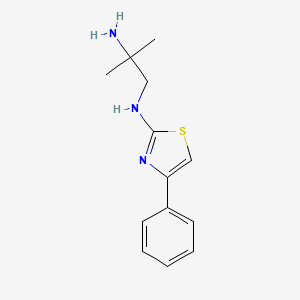
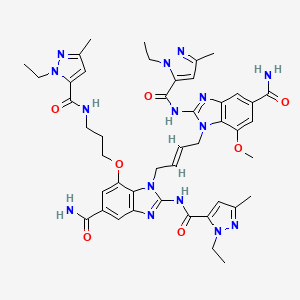
![4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride](/img/structure/B14751700.png)

